(R)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione
CAS No.:
Cat. No.: VC15814751
Molecular Formula: C11H10ClNO4
Molecular Weight: 255.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10ClNO4 |
|---|---|
| Molecular Weight | 255.65 g/mol |
| IUPAC Name | 2-[(2R)-3-chloro-2-hydroxypropoxy]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C11H10ClNO4/c12-5-7(14)6-17-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2/t7-/m0/s1 |
| Standard InChI Key | SGHASOCVCWTLCE-ZETCQYMHSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)OC[C@H](CCl)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(CCl)O |
Introduction
(R)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione is a complex organic compound with the molecular formula C₁₁H₁₀ClNO₄ and a molecular weight of approximately 255.654 g/mol. It features an isoindoline core structure, which is a bicyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The presence of chloro and hydroxypropoxy groups on the isoindoline moiety contributes to its unique chemical properties and potential biological activities .
Synthesis and Reactivity
The synthesis of (R)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione typically involves multi-step organic synthesis techniques. Each step requires careful optimization to ensure high yield and purity of the final product. The reactivity of this compound can be attributed to its functional groups, which may participate in various chemical reactions, including nucleophilic substitutions and additions.
Biological Activities and Potential Applications
While specific biological activities of (R)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione are not extensively documented, compounds with similar isoindoline structures have shown promising antimicrobial, antioxidant, antileishmanial, and anticancer activities. The halogenation of isoindoline derivatives can enhance their antimicrobial effects . Interaction studies involving this compound could focus on its binding affinity with biological macromolecules, which may elucidate its therapeutic potential.
Research Findings and Future Directions
Future research on (R)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione should focus on its detailed biological evaluation, including antimicrobial and anticancer activities. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to assess its interactions with proteins or nucleic acids. Additionally, structure-activity relationship (SAR) studies could provide insights into how modifications of the isoindoline core affect its biological activities.
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